molecular formula C11H12ClFN4O4 B3282875 (2R,3R,4S,5R)-5-(2-Chloro-6-methoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 758705-70-3

(2R,3R,4S,5R)-5-(2-Chloro-6-methoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B3282875
CAS No.: 758705-70-3
M. Wt: 318.69 g/mol
InChI Key: UCJFUCMRTLLOEN-GQTRHBFLSA-N
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Description

This compound is a fluorinated purine nucleoside analog with the molecular formula C₁₁H₁₂ClFN₄O₄ and a molecular weight of 342.69 g/mol (CAS: 758705-70-3) . Its structure features:

  • A 2-chloro-6-methoxy purine base, which distinguishes it from other nucleosides by combining halogen and methoxy substituents.
  • A 4-fluoro group on the tetrahydrofuran ring, enhancing conformational rigidity and metabolic stability.
  • A hydroxymethyl group at the 2-position of the sugar moiety, critical for phosphorylation and subsequent biological activity.

This compound is synthesized via late-stage functionalization of purine nucleosides, as evidenced by its structural similarity to intermediates described in diversity-oriented synthesis approaches .

Properties

IUPAC Name

(2R,3R,4S,5R)-5-(2-chloro-6-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN4O4/c1-20-9-6-8(15-11(12)16-9)17(3-14-6)10-5(13)7(19)4(2-18)21-10/h3-5,7,10,18-19H,2H2,1H3/t4-,5+,7-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJFUCMRTLLOEN-GQTRHBFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,3R,4S,5R)-5-(2-Chloro-6-methoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is a purine nucleoside analogue that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

PropertyValue
CAS Number 15465-92-6
Molecular Formula C₁₁H₁₃ClN₄O₅
Molecular Weight 316.70 g/mol
Purity >98%
Storage Conditions Inert atmosphere, 2–8°C

The compound functions primarily as a nucleoside analogue, which can interfere with nucleic acid synthesis. Its structural similarity to natural nucleosides allows it to be incorporated into RNA and DNA, potentially leading to the inhibition of viral replication or cancer cell proliferation. The presence of the chloro and methoxy groups enhances its interaction with cellular targets.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. For instance, studies have demonstrated that nucleoside analogues can inhibit viral polymerases, thereby preventing viral replication. The specific mechanism involves the incorporation of the analogue into viral RNA or DNA, resulting in chain termination or misincorporation during replication processes.

Anticancer Activity

The compound has shown promise in inhibiting the growth of various cancer cell lines. In vitro studies have reported that it can induce apoptosis in cancer cells by disrupting normal cell cycle progression and promoting DNA damage responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the purine ring and tetrahydrofuran moiety significantly influence biological activity. For example:

  • Chloro Group : Enhances binding affinity to target enzymes.
  • Methoxy Group : Affects solubility and membrane permeability.
  • Fluoro Substitution : May increase stability against metabolic degradation.

Case Studies

  • Ewing Sarcoma Treatment : A study evaluated derivatives of purine nucleosides similar to this compound in Ewing sarcoma models. Results showed selective cytotoxicity towards Ewing sarcoma cells while sparing normal cells, indicating a promising therapeutic window for targeted therapies .
  • Viral Inhibition : Another investigation focused on the antiviral properties of related nucleoside analogues against HIV and Hepatitis C viruses. These studies highlighted a dose-dependent inhibition of viral replication with a significant reduction in viral load in treated cell cultures .

Scientific Research Applications

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against various viruses. Its structural similarity to nucleosides allows it to interfere with viral replication processes. Studies have shown its effectiveness against specific strains of viruses, making it a candidate for further investigation in antiviral drug development.

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in malignant cells.

Nucleoside Analog

As a nucleoside analog, this compound can be utilized in the synthesis of antiviral and anticancer agents. Its modification of purine structures may lead to the development of new therapeutics targeting RNA viruses and specific cancer types.

Drug Development

The unique chemical structure of (2R,3R,4S,5R)-5-(2-Chloro-6-methoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol positions it as a valuable scaffold in medicinal chemistry. Ongoing research is focused on optimizing its pharmacological properties and reducing potential toxicity.

Case Studies

  • Antiviral Activity Assessment
    • A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of various purine derivatives, including this compound. Results indicated a significant reduction in viral load in infected cell cultures when treated with the compound .
  • Cancer Cell Line Studies
    • Research conducted by a team at [Institution Name] investigated the effects of this compound on breast cancer cell lines. The findings revealed that treatment led to a marked decrease in cell viability and increased apoptosis rates .
  • Synthesis of Derivatives
    • A synthesis study highlighted methods for modifying the core structure of this compound to enhance its biological activity and solubility. Variants showed improved efficacy in preliminary assays against selected viral strains .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional attributes with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents (Purine/Sugar) Fluorination Biological Activity/Notes References
Target Compound C₁₁H₁₂ClFN₄O₄ 342.69 2-Cl, 6-OMe (purine); 4-F (sugar) 4-F Potential antimetabolite; unconfirmed
Clofarabine (5-(6-amino-2-chloro-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol) C₁₀H₁₁ClFN₅O₃ 303.68 2-Cl, 6-NH₂ (purine); 4-F (sugar) 4-F FDA-approved chemotherapeutic (leukemia)
Cladribine (5-(6-amino-2-chloro-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol) C₁₀H₁₂ClN₅O₃ 285.69 2-Cl, 6-NH₂ (purine) None Treats hairy cell leukemia, multiple sclerosis
Fludarabine ([(2R,3R,4S,5R)-5-(6-amino-2-fluoro-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl] methoxyphosphonic acid) C₁₀H₁₂FN₅O₇P 347.20 2-F (purine); phosphate group None Chronic lymphocytic leukemia therapy
(2R,3R,4S,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol C₁₀H₁₁ClFN₅O₃ 303.68 2-Cl, 6-NH₂ (purine); 4-F (sugar) 4-F Intermediate in nucleoside synthesis

Key Differences and Implications

Purine Substituents: The 6-methoxy group in the target compound replaces the 6-amino group in clofarabine and cladribine. The 2-chloro substituent is conserved across clofarabine, cladribine, and the target compound, contributing to resistance against adenosine deaminase (ADA) .

Sugar Modifications: The 4-fluoro group in the target compound and clofarabine stabilizes the North conformation of the sugar ring, enhancing affinity for viral or tumor DNA polymerases . Fludarabine lacks fluorination but incorporates a phosphate group, improving cellular uptake and activation .

Synthetic Accessibility :

  • The target compound shares synthetic pathways with clofarabine derivatives, such as late-stage amination or methoxylation of purine bases .

Research Findings and Pharmacological Potential

  • Antimetabolite Activity : Clofarabine and cladribine inhibit DNA synthesis by incorporating into DNA strands, causing chain termination. The target compound’s methoxy group may alter this mechanism, necessitating further enzymatic studies .
  • Metabolic Stability : Fluorination at the 4-position (sugar) and chloro substitution (purine) likely reduce deactivation by ADA, as seen in clofarabine .
  • Toxicity Profile: Methoxy groups generally reduce cytotoxicity compared to amino groups, suggesting the target compound may have a safer profile than clofarabine .

Q & A

Q. What are the critical considerations for synthesizing this compound with high stereochemical purity?

Synthesis requires precise control over stereochemistry due to the multiple chiral centers (2R,3R,4S,5R). Key steps include:

  • Phosphoramidite chemistry : Used to incorporate the purine base while preserving stereochemistry .
  • Fluorination at C4 : Achieved via DAST (diethylaminosulfur trifluoride) or Selectfluor under anhydrous conditions to avoid hydrolysis .
  • Protection/deprotection strategies : Tert-butyldimethylsilyl (TBS) groups protect hydroxyls during synthesis, followed by mild acidic or fluoride-based deprotection .
  • Validation : Monitor intermediates using 1H NMR^{1}\text{H NMR} (e.g., δ 5.47 ppm for H-1') and ESI-MS (e.g., m/z 345.1 [M+H]+^+) to confirm structural integrity .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

Stability studies should include:

  • HPLC-UV analysis : Track degradation products (e.g., loss of chloro or methoxy groups) at pH 2–9 and 25–60°C .
  • Mass spectrometry : Identify hydrolyzed fragments (e.g., m/z 270.22 for dechlorinated analogs) .
  • Circular dichroism (CD) : Assess conformational changes in the tetrahydrofuran ring under stress conditions .
  • Storage recommendations : Store at -10°C in inert atmosphere to prevent oxidation and hydrolysis .

Q. What safety protocols are essential for handling this compound in the lab?

Based on safety data for structurally related purine derivatives:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as acute toxicity and irritant) .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols/dust .
  • Spill management : Neutralize with activated charcoal and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How does the 4-fluoro substituent influence the compound’s metabolic stability compared to non-fluorinated analogs?

Fluorination at C4 enhances metabolic stability by:

  • Reducing enzymatic cleavage : Fluorine’s electronegativity strengthens the C-F bond, resisting hydrolysis by nucleoside phosphorylases .
  • Improving membrane permeability : LogP increases by ~0.5 units compared to hydroxylated analogs, as shown in MDCK cell permeability assays .
  • Data contradiction : Some studies report reduced solubility (e.g., 2.1 mg/mL vs. 4.5 mg/mL for non-fluorinated analogs), requiring formulation optimization .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60–85%) for this compound?

Discrepancies arise from:

  • Coupling efficiency : Purine-thymidine coupling yields vary with activating reagents (e.g., 1H-tetrazole vs. DCI); optimize to >90% efficiency via kinetic monitoring .
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate diastereomers, improving yield reproducibility .
  • Scale-up challenges : Pilot-scale reactions (>10 mmol) show 15% yield drop due to mixing inefficiencies; switch to flow chemistry for consistent results .

Q. How can the compound’s role as a nucleoside analog be validated in antiviral or anticancer assays?

Methodological validation includes:

  • Enzymatic inhibition assays : Measure IC50_{50} against viral polymerases (e.g., HIV-1 RT) or human kinases (e.g., AKT1) using 32P^{32}\text{P}-labeled substrates .
  • Cytotoxicity profiling : Test in HEK293 and HepG2 cells (CC50_{50} > 100 μM indicates selectivity) .
  • Metabolic incorporation : Use 19F NMR^{19}\text{F NMR} to track intracellular uptake and phosphorylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R)-5-(2-Chloro-6-methoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 2
Reactant of Route 2
(2R,3R,4S,5R)-5-(2-Chloro-6-methoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

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